

N-Methyllleucine: A Non-Canonical Amino Acid for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: *N-Methyllleucine*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Methyllleucine (N-Me-Leu) is a non-canonical amino acid that is increasingly utilized in the synthesis of novel peptides and peptidomimetics for therapeutic applications. Its incorporation into peptide chains offers several advantages, including enhanced metabolic stability, increased membrane permeability, and the ability to modulate peptide conformation. This guide provides a comprehensive overview of **N-Methyllleucine**, covering its physicochemical properties, synthesis, incorporation into peptides, and its role in modulating biological pathways, with a focus on practical applications for researchers in drug discovery and development.

Physicochemical Properties of N-Methyl-L-leucine

N-Methyl-L-leucine is an amino acid derivative characterized by a methyl group on the alpha-amino group of leucine.^[1] This modification significantly impacts its chemical and physical properties.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₅ NO ₂	[1][2]
Molecular Weight	145.20 g/mol	[2]
CAS Number	3060-46-6	[2]
IUPAC Name	(2S)-4-methyl-2-(methylamino)pentanoic acid	
Melting Point	300 °C (hydrochloride salt: 159-163 °C)	
XLogP3-AA	-1.2	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	3	
Topological Polar Surface Area	49.3 Å ²	
Water Solubility	Soluble	
Appearance	White crystalline powder	

Synthesis of N-Methyl-L-leucine

The synthesis of N-Methyl-L-leucine, typically as its Fmoc-protected form for solid-phase peptide synthesis (SPPS), is a critical first step for its use in research. Several methods exist, with the Biron-Kessler method being one of the most effective for N-methylation on a solid support. This method is based on the work of Fukuyama and involves the protection of the α -amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining NH group acidic and amenable to methylation.

Experimental Protocol: Synthesis of Fmoc-N-Methyl-L-leucine

This protocol describes the synthesis of Fmoc-N-Methyl-L-leucine using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

Materials and Reagents:

- 2-Chlorotrityl chloride resin (2-CTC resin)
- Fmoc-L-Leucine-OH
- Anhydrous Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Dimethyl sulfate or Methyl iodide
- 2-Mercaptoethanol
- 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
- Trifluoroacetic acid (TFA)
- N-Methyl-2-pyrrolidone (NMP)
- Methanol (MeOH)

Procedure:

- Loading of Fmoc-L-Leucine onto 2-CTC Resin:
 - Swell the 2-CTC resin in anhydrous DCM.
 - Dissolve 3 equivalents of Fmoc-L-Leucine-OH in a minimal volume of anhydrous DCM.
 - Add the amino acid solution to the resin, followed by 9 equivalents of DIPEA.
 - Stir the reaction mixture for 2 hours.
- Fmoc Deprotection:

- Wash the resin with DCM and NMP.
- Treat the resin with 20% piperidine in NMP to remove the Fmoc group.
- Sulfonylation (o-NBS Protection):
 - Wash the resin with NMP and DCM.
 - Dissolve o-NBS-Cl in DCM and add it to the resin, followed by collidine.
 - Stir for 1-2 hours.
- N-Methylation:
 - Wash the resin with DCM.
 - Add a solution of DBU and dimethyl sulfate (or methyl iodide) in NMP to the resin.
 - Stir for 5-10 minutes. Repeat this step.
- o-NBS Deprotection:
 - Wash the resin with NMP.
 - Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP.
- Fmoc Protection:
 - Wash the resin with NMP and DCM.
 - Add a solution of Fmoc-OSu and DIPEA in DCM to the resin.
 - Stir for 1-2 hours.
- Cleavage from Resin:
 - Wash the resin with DCM and MeOH.
 - Cleave the Fmoc-N-Methyl-L-leucine from the resin using a solution of 1% TFA in DCM.

- Collect the filtrate and neutralize with a base (e.g., pyridine).
- Purification:
 - Purify the crude product by flash column chromatography on silica gel.
 - Characterize the final product by HPLC for purity and by NMR and mass spectrometry to confirm its identity.

Incorporation of N-Methyllleucine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain presents challenges due to steric hindrance. However, with optimized protocols and coupling reagents, high yields can be achieved.

Experimental Protocol: SPPS with Fmoc-N-Methyl-L-leucine

This protocol outlines the manual solid-phase synthesis of a peptide containing **N-Methyllleucine** using Fmoc chemistry.

Materials and Reagents:

- Fmoc-protected amino acids (including Fmoc-N-Methyl-L-leucine)
- Rink Amide resin (or other suitable resin)
- N,N-Dimethylformamide (DMF)
- 20% (v/v) piperidine in DMF
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- HOAt (1-Hydroxy-7-azabenzotriazole)
- N-Methylmorpholine (NMM) or DIPEA

- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)

Procedure:

- Resin Swelling:
 - Swell the resin in DMF in a reaction vessel for at least 1 hour.
- Fmoc Deprotection:
 - Drain the DMF and add 20% piperidine in DMF to the resin.
 - Agitate for 5-10 minutes, drain, and repeat for another 10-15 minutes.
 - Wash the resin thoroughly with DMF.
- Amino Acid Coupling (for standard amino acids):
 - In a separate vial, dissolve the Fmoc-amino acid (4.5 equivalents), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in DMF.
 - Add NMM or DIPEA (9 equivalents) and allow the mixture to pre-activate for a few minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for at least 4 hours.
 - Wash the resin with DMF.
- Incorporation of Fmoc-N-Methyl-L-leucine:
 - Follow the same procedure as in step 3, using Fmoc-N-Methyl-L-leucine. Due to steric hindrance, a longer coupling time or a double coupling may be necessary. Monitor the coupling reaction using a chloranil test.
- Repeat Cycles:

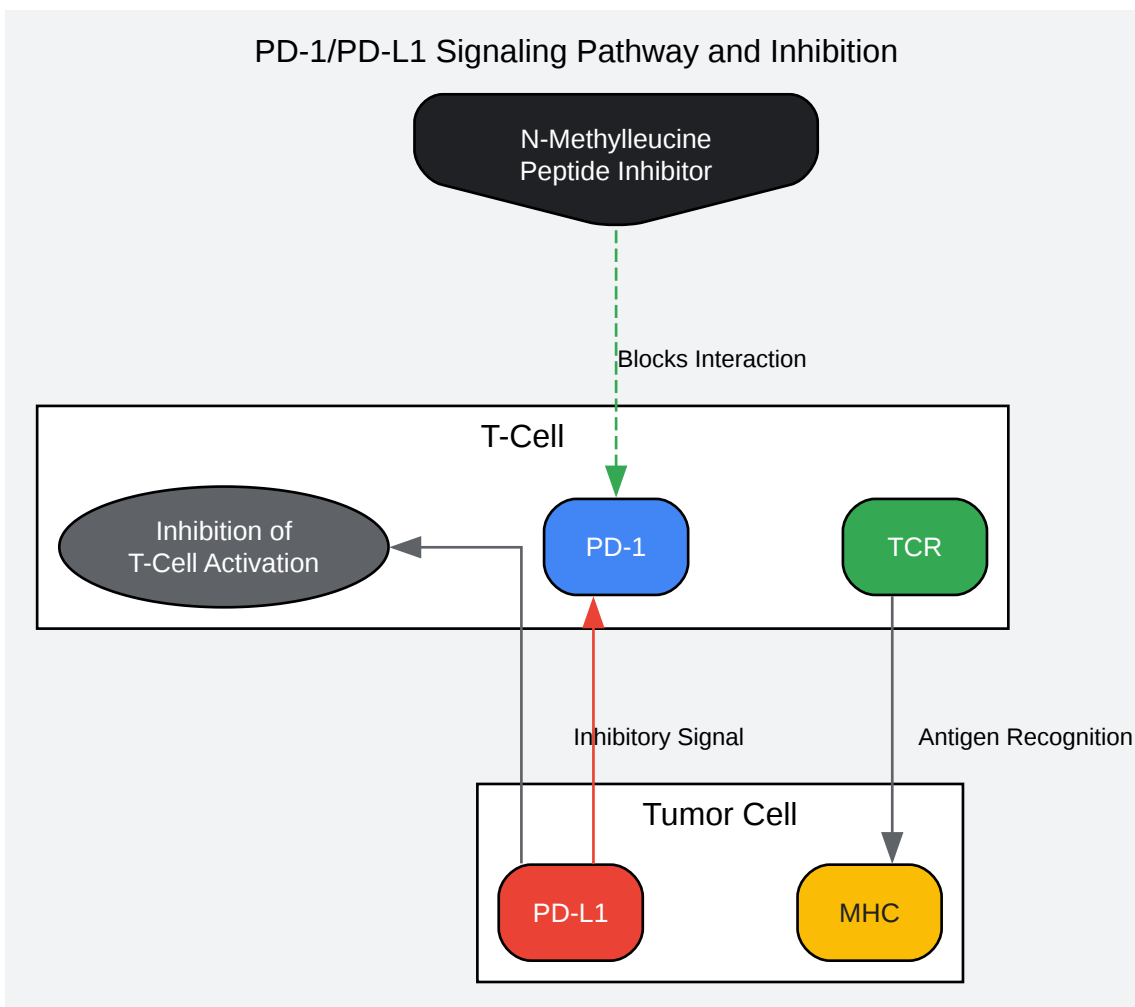
- Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
- Final Fmoc Deprotection:
 - Remove the N-terminal Fmoc group as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the peptide in cold diethyl ether.
- Purification and Analysis:
 - Purify the crude peptide by reverse-phase HPLC.
 - Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Biological Applications and Signaling Pathways

N-methylation of peptides can significantly enhance their therapeutic potential by improving their pharmacokinetic properties. A key area of application for **N-Methyllleucine**-containing peptides is in the development of inhibitors for immune checkpoint pathways, such as the PD-1/PD-L1 axis, which is a major target in cancer immunotherapy.

The PD-1/PD-L1 Immune Checkpoint Pathway

The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells, leads to the suppression of the T-cell's anti-tumor activity. Peptides containing **N-Methyllleucine** can be designed to block this interaction, thereby restoring the immune response against the tumor.



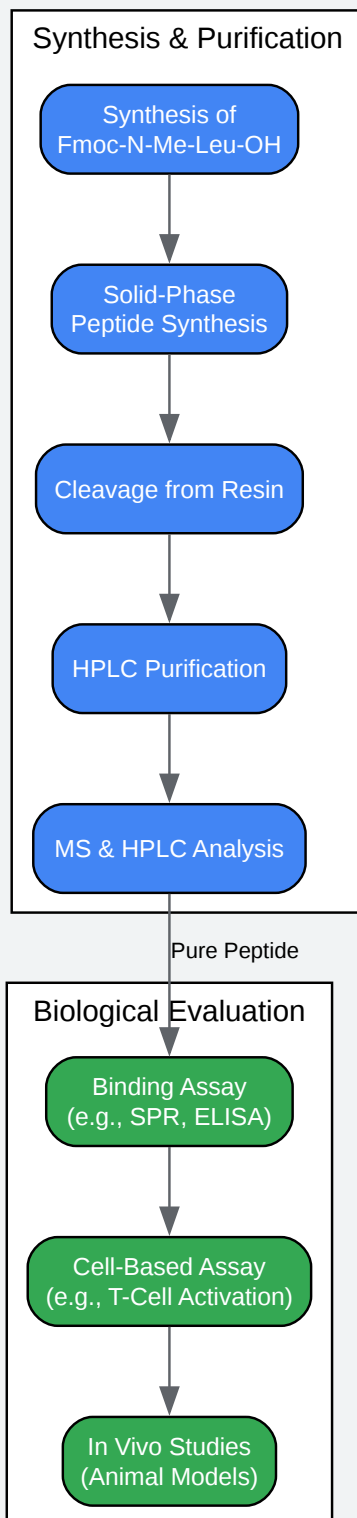
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PD-1/PD-L1 signaling and peptide inhibition.

Experimental and Logical Workflows

The development of **N-Methyllucine**-containing peptides follows a structured workflow from initial synthesis to biological evaluation.

Experimental Workflow for N-Methyllucine Peptide Development

[Click to download full resolution via product page](#)Workflow for **N-Methyllucine** peptide development.

Conclusion

N-Methyllleucine is a valuable tool in the design and synthesis of therapeutic peptides. Its ability to enhance proteolytic stability and cell permeability makes it an attractive non-canonical amino acid for overcoming the traditional limitations of peptide-based drugs. The protocols and workflows outlined in this guide provide a framework for researchers to synthesize and evaluate **N-Methyllleucine**-containing peptides for a variety of therapeutic targets, including the promising field of cancer immunotherapy. As synthesis techniques continue to improve, the application of **N-Methyllleucine** and other N-methylated amino acids is expected to expand, leading to the development of next-generation peptide therapeutics.

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References

- 1. CAS 3060-46-6: N-methyl-L-leucine | CymitQuimica [cymitquimica.com]
- 2. N-Methyllleucine | C₇H₁₅NO₂ | CID 2777993 - PubChem [pubchem.ncbi.nlm.nih.gov]
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